molecular formula C17H14O3 B1588754 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one CAS No. 3654-49-7

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one

Cat. No. B1588754
CAS RN: 3654-49-7
M. Wt: 266.29 g/mol
InChI Key: FTEGUKWEUQPKIS-YDWXAUTNSA-N
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Description

  • Solubility : The compound dissolves in certain organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol .

Scientific Research Applications

Nonlinear Optical Properties

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one and its derivatives have been studied for their nonlinear optical properties. Shettigar et al. (2006) synthesized two bis-chalcone derivatives and evaluated their second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities. They found that these efficiencies were notably higher than urea, and their nonlinear refractive index, nonlinear absorption coefficient, and third-order susceptibility values were significant, indicating their potential as optical limiting materials due to two-photon absorption phenomenon (Shettigar et al., 2006).

Cytotoxic Activities

K. Ö. Yerdelen et al. (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one, aiming to develop new cytotoxins. They discovered that these compounds showed cytotoxic activities against various cancer cell lines, with low CC50 values in micromolar range. This highlights their potential as tumor-selective agents (Ö. Yerdelen et al., 2015).

Mesogenic Properties

M. K. Paul et al. (2014) investigated hydrogen bonded (H-bonded) bent shaped mesogens derived from 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one. Their research focused on the synthesis, characterization, photophysical, and mesomorphic properties of these compounds. They found that these H-bonded complexes are fluorescent and display mesogenic properties, including nematic and unidentified Bx phases, indicating potential applications in liquid crystal technology (Paul et al., 2014).

Fungicidal and Antitumor Activities

Z. Li (2009) synthesized (1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one and evaluated its biological activity, including fungicidal and antitumor activities. This compound exhibited promising fungicidal activity against various fungi and inhibition of PC-3 cancer cells, suggesting its potential as a lead compound for novel drug development (Li, 2009).

Photocrosslinkable Polymers

Arun and Reddy (2004) focused on the development of photocrosslinkable polymers based on 1,5-bis(4-hydroxyphenyl)penta-1,4,dien-3-one derivatives. They studied the photocrosslinking nature of these polymers, highlighting their potential in applications requiring controlled UV-induced crosslinking (Arun & Reddy, 2004).

Nanoparticle and Rod Formation

Sanjeev Kumar et al. (2016) reported the synthesis of nanoparticles and rods of 1,5-Bis(2-Halophenyl)Penta-1,4-Dien-3-One derivatives, demonstrating their potential in nanotechnology and materials science due to their unique morphological properties (Kumar et al., 2016).

properties

IUPAC Name

(1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12,18-19H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEGUKWEUQPKIS-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one

CAS RN

3654-49-7
Record name 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
MK Paul, P Paul, SK Saha, S Choudhury - Journal of Molecular Liquids, 2014 - Elsevier
The synthesis, characterization, photophysical and mesomorphism of new hydrogen bonded (H-bonded) bent shaped mesogens derived from 1, 5-bis (4-hydroxyphenyl) penta-1, 4-dien…
Number of citations: 14 www.sciencedirect.com
G Badr, HI Gul, C Yamali, AAM Mohamed, BM Badr… - Bioorganic …, 2018 - Elsevier
Recent developments in the literature have demonstrated that curcumin exhibit antioxidant properties supporting its anti-inflammatory, chemopreventive and antitumoral activities …
Number of citations: 33 www.sciencedirect.com
A Arun, BSR Reddy - European polymer journal, 2004 - Elsevier
1,5-Bis(4-hydroxyphenyl)penta-1,4,dien-3-one (HPD) was synthesized using p-hydroxybenzaldehyde and acetone in the presence of hydrogen chloride gas. Acrylated derivative of …
Number of citations: 10 www.sciencedirect.com
MM Maluleka, MJ Mphahlele - Zeitschrift für Kristallographie-New …, 2017 - degruyter.com
Crystal structure of (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, C17H12Cl2O Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - …
Number of citations: 2 www.degruyter.com
MM Eid, MS Abu-Bakr, MF Abd El-Wahab… - Natural Product …, 2023 - Taylor & Francis
Methanolic extracts of Gleditsia triacanthos L. fruits and Gleditsia caspica Desf. leaves yielded two mono-carbonyl curcumin analogues; (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)…
Number of citations: 5 www.tandfonline.com
S Rakesh, M Sarojadevi - 2008 - science.lpnu.ua
A new keto-ene functionalized 1, 5-bis (4-hydroxyphenyl) penta-1, 4-dien-3-one (HPDO) was prepared from p-hydroxy benzaldehyde and acetone using boric acid as a catalyst. The …
Number of citations: 10 science.lpnu.ua
A Arun, BSR Reddy - … of Biomedical Materials Research Part B …, 2005 - Wiley Online Library
4‐{(1E,4E)‐5‐[4‐(Acryloyloxy)phenyl]‐3‐oxopenta‐1,4‐dienyl}phenyl acrylate (APPA) was synthesized by reacting (1E,4E)‐1,5‐bis(4‐hydroxyphenyl)penta‐1,4‐dien‐3‐one (HPD) and …
Number of citations: 10 onlinelibrary.wiley.com
R Zong, T Wang - Industrial & Engineering Chemistry Research, 2022 - ACS Publications
Complicated catalysts or rigorous synthesis methods are commonly necessary for the synthesis of distyryl ketones and chalcones bearing phenolic hydroxyl groups. Boron trifluoride …
Number of citations: 1 pubs.acs.org
A Arun, BSR Reddy - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
Two types of arylidene compounds were synthesized by reacting p‐hydroxybenzaldehyde with acetone [1,5‐bis(4‐hydroxyphenyl)penta‐1,4‐dien‐3‐one] (PBHP) and cyclohexanone [2…
Number of citations: 7 onlinelibrary.wiley.com
SC Li, YJ Jin, X Xue, GH Xu - Chemistry of Natural Compounds, 2022 - Springer
Cercis chinensis Bunge is widely distributed in Southeast China. The bark and wood of this tree have been used as traditional medicine for activating blood, restoring menstrual flow, …
Number of citations: 4 link.springer.com

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